

# Preclinical Profile of Rocatinlimab (KHK4083): An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Rocatinlimab (also known as KHK4083 or AMG 451) is a fully human, non-fucosylated monoclonal antibody of the IgG1 subclass that targets the OX40 receptor (CD134), a key costimulatory molecule expressed on activated T cells.[1][2] By targeting OX40, rocatinlimab aims to rebalance the immune system by inhibiting and reducing the number of pathogenic T cells that drive inflammation in various autoimmune diseases.[3][4][5] This technical guide provides a comprehensive overview of the preclinical studies of rocatinlimab, summarizing available quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows.

### **Mechanism of Action**

Rocatinlimab exerts a dual mechanism of action:

- Antagonistic Activity: It blocks the interaction between OX40 on activated T cells and its ligand, OX40L, on antigen-presenting cells. This inhibition disrupts the costimulatory signaling necessary for sustained T cell proliferation, survival, and cytokine production.[6]
- Antibody-Dependent Cellular Cytotoxicity (ADCC): KHK4083 is engineered with Kyowa Kirin's POTELLIGENT® defucosylation technology, which enhances its binding to FcyRIIIa



on immune effector cells like Natural Killer (NK) cells.[2][7][8] This leads to the targeted depletion of OX40-expressing activated T cells.[6][7]

These combined actions are expected to control a broad range of helper T cell subsets (Th1, Th2, Th17, and Th22) implicated in the pathophysiology of diseases like atopic dermatitis.[7]

## **Quantitative Preclinical Data**

While specific quantitative preclinical data for rocatinlimab, such as binding affinity (Kd) and in vivo efficacy in animal models of graft-versus-host disease and delayed-type hypersensitivity, are cited as "unpublished data on file Kyowa Kirin Pharmaceutical Development, Inc.", this section summarizes available data from public sources.[9]

## Table 1: In Vitro Functional Activity of Rocatinlimab (KHK4083)



| Parameter                             | Assay                                                                                                                                                                                                             | Description                                                                                                                                                                   | Result                                                                           | Citation |
|---------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------|----------|
| Antagonistic<br>Activity              | T Cell<br>Proliferation<br>Assay                                                                                                                                                                                  | Inhibition of human CD4+ T cell proliferation induced by solid-phase anti-CD3 antibodies and soluble OX40L. Proliferation measured by <sup>3</sup> H-thymidine incorporation. | Data not publicly<br>available.                                                  | [7]      |
| Mixed<br>Lymphocyte<br>Reaction (MLR) | Suppression of lymphocyte activation and proliferation in a mixed culture of peripheral blood mononuclear cells (PBMCs) from different donors.  Proliferation measured by <sup>3</sup> H-thymidine incorporation. | Demonstrated potential to suppress MLR at low doses. Specific EC50 values not publicly available.                                                                             | [7]                                                                              |          |
| ADCC Activity                         | Calcein Release<br>Assay                                                                                                                                                                                          | Lysis of activated human CD4+ T cells (target cells) by PBMCs (effector cells) in the presence of KHK4083. ADCC activity measured by the release of                           | KHK4083 demonstrated ADCC activity. Specific EC50 values not publicly available. | [7]      |



calcein from labeled target cells.

**Table 2: Preclinical and Early Clinical Pharmacokinetics** 

of Rocatinlimab (KHK4083)

| Parameter                           | Species/Popul<br>ation       | Dose                    | Value          | Citation |
|-------------------------------------|------------------------------|-------------------------|----------------|----------|
| Mean Elimination<br>Half-life (t½)  | Human (Plaque<br>Psoriasis)  | 0.003 mg/kg IV          | 7.51 h         | [9]      |
| Human (Plaque<br>Psoriasis)         | 10 mg/kg IV                  | 547 h                   | [9]            |          |
| Human (Plaque<br>Psoriasis)         | 1.0 mg/kg SC                 | 185 h                   | [9]            | _        |
| Human (Atopic<br>Dermatitis)        | 10 mg/kg IV (Day<br>29)      | 303 ± 88 h              | [6]            | _        |
| Maximum Serum Concentration (Cmax)  | Human (Atopic<br>Dermatitis) | 10 mg/kg IV (Day<br>29) | 267 ± 53 μg/mL | [6]      |
| Absolute<br>Bioavailability         | Human (Plaque<br>Psoriasis)  | 1.0 mg/kg SC            | 73%            | [9]      |
| EC50<br>(Pharmacodyna<br>mic Model) | Human (Atopic<br>Dermatitis) | Multiple Doses          | 24.0 μg/mL     | [10]     |

## **Key Experimental Protocols**

The following are detailed methodologies for key preclinical experiments based on the available descriptions and standard laboratory practices. The specific protocols used by the manufacturer are not publicly available.



## Mixed Lymphocyte Reaction (MLR) Assay

This assay assesses the ability of rocatinlimab to suppress T cell activation and proliferation in response to allogeneic stimulation.

#### 1. Cell Preparation:

- Isolate Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors (Donor A and Donor B) using Ficoll-Paque density gradient centrifugation.
- Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillinstreptomycin.

#### 2. Assay Setup:

- In a 96-well round-bottom plate, mix PBMCs from Donor A (responder cells) and irradiated or mitomycin C-treated PBMCs from Donor B (stimulator cells) at a 1:1 ratio.
- Add varying concentrations of rocatinlimab or an isotype control antibody to the co-culture.
- Include control wells with responder cells alone (negative control) and responder cells with a mitogen like phytohemagglutinin (PHA) (positive control).

#### 3. Incubation:

- Incubate the plate for 5 days at 37°C in a humidified 5% CO2 incubator.
- 4. Proliferation Measurement (3H-Thymidine Incorporation):
- On day 4, pulse the cells by adding 1 μCi of <sup>3</sup>H-thymidine to each well.
- Incubate for an additional 18-24 hours.
- Harvest the cells onto a glass fiber filter mat using a cell harvester.
- Measure the incorporated radioactivity using a liquid scintillation counter.

#### 5. Data Analysis:

- Calculate the percentage of proliferation inhibition at each rocatinlimab concentration relative to the untreated control.
- Determine the EC50 value by fitting the data to a dose-response curve.

## **Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay**

## Foundational & Exploratory





This assay evaluates the capacity of rocatinlimab to induce the lysis of OX40-expressing target cells by effector cells.

#### 1. Cell Preparation:

- Target Cells: Isolate human CD4+ T cells and activate them with anti-CD3 and anti-CD28 antibodies in the presence of IL-2 for 3-5 days to induce OX40 expression.
- Effector Cells: Isolate PBMCs from a healthy donor to be used as effector cells.
- 2. Target Cell Labeling (Calcein-AM Release):
- Wash the activated CD4+ T cells and resuspend them in serum-free medium.
- Label the target cells with Calcein-AM, a fluorescent dye that becomes fluorescent upon cleavage by esterases in live cells.
- Wash the cells to remove excess dye.

#### 3. Assay Setup:

- In a 96-well U-bottom plate, add the calcein-labeled activated CD4+ T cells (target cells).
- Add the effector PBMCs at a specific effector-to-target (E:T) ratio (e.g., 30:1).[7]
- Add serial dilutions of rocatinlimab or an isotype control antibody.
- Include control wells for spontaneous release (target cells only) and maximum release (target cells with a lysis buffer like Triton X-100).

#### 4. Incubation:

• Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 incubator.

#### 5. Fluorescence Measurement:

- Centrifuge the plate to pellet the cells.
- Transfer the supernatant to a new 96-well black plate.
- Measure the fluorescence of the released calcein using a fluorescence plate reader.

#### 6. Data Analysis:

Calculate the percentage of specific lysis using the formula: % Specific Lysis =
 [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] \* 100



 Determine the EC50 value by plotting the percentage of specific lysis against the antibody concentration.

# Mandatory Visualizations OX40 Signaling Pathway



Click to download full resolution via product page



Caption: Simplified OX40 signaling pathway in an activated T cell.

## **Mechanism of Action of Rocatinlimab (KHK4083)**



Click to download full resolution via product page

Caption: Dual mechanism of action of rocatinlimab (KHK4083).

## **Experimental Workflow for ADCC Assay**



Click to download full resolution via product page

Caption: Workflow for the Antibody-Dependent Cellular Cytotoxicity (ADCC) assay.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Kyowa Kirin Announces Positive Phase 2 Results for KHK4083 in Patients with Moderate to Severe Atopic Dermatitis - Kyowa Kirin US [kkna.kyowakirin.com]
- 3. veritastk.co.jp [veritastk.co.jp]
- 4. kyowakirin.com [kyowakirin.com]
- 5. Kyowa Kirin Will Present New Rocatinlimab Phase 2b Data in Atopic Dermatitis at the American Academy of Dermatology Annual Meeting 2023 - Kyowa Kirin US [kkna.kyowakirin.com]
- 6. Safety, tolerability and efficacy of repeated intravenous infusions of KHK4083, a fully human anti-OX40 monoclonal antibody, in Japanese patients with moderate to severe atopic dermatitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ir.kyowakirin.com [ir.kyowakirin.com]
- 8. Kyowa Kirin Announces Positive Phase 2 Results for KHK4083 in Patients with Moderate to Severe Atopic Dermatitis BioSpace [biospace.com]
- 9. Phase I randomized study of KHK4083, an anti-OX40 monoclonal antibody, in patients with mild to moderate plaque psoriasis PMC [pmc.ncbi.nlm.nih.gov]
- 10. Continuous-Time Markov Population PK/PD Modeling of Longitudinal EASI Categorical Score in Atopic Dermatitis Treated With Rocatinlimab, an Anti-OX40 Monoclonal Antibody -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Profile of Rocatinlimab (KHK4083): An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12772338#preclinical-studies-of-the-anti-ox40antibody-khk4083]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com